N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine
Description
N-[(4-Chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine (CAS: 478043-18-4) is a pyrimidine derivative featuring a 4-chlorobenzyl group at the N4 position, a methoxymethyl substituent at C6, and a methyl group at C2 . Pyrimidines are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial and immunomodulatory properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-17-13(9-19-2)7-14(18-10)16-8-11-3-5-12(15)6-4-11/h3-7H,8-9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACRKQTJHILLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323001 | |
| Record name | N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666261 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-18-4 | |
| Record name | N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the reaction of 2-methyl-4-chloropyrimidine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s pyrimidine core is modified with distinct substituents that influence its conformation and intermolecular interactions. Below is a comparative analysis with similar derivatives:
Table 1: Substituent Profiles and Structural Parameters
*Dihedral angles between the pyrimidine ring and substituent aryl groups.
Key Observations :
- Hydrogen Bonding : Unlike analogs with N–H⋯N interactions (e.g., ), the target compound’s methoxymethyl group may prioritize C–H⋯O bonds, similar to .
- Coplanarity : In , the fluorophenyl ring is nearly coplanar with the pyrimidine core (dihedral angle: 12.8°), enhancing π–π stacking. The target compound’s 4-Cl-benzyl group may adopt a similar conformation, but experimental data are lacking .
Biological Activity
N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that incorporates a chlorophenyl group and a methoxymethyl substituent, which may influence its interaction with biological targets.
- Molecular Formula : C14H16ClN3O
- Molecular Weight : 277.75 g/mol
- CAS Number : 2092788-60-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. This compound may modulate enzymatic activity, leading to alterations in metabolic pathways associated with disease states.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, potentially by inhibiting viral replication or interfering with viral entry into host cells. Studies have shown that pyrimidine derivatives can disrupt the life cycle of viruses, making them promising candidates for antiviral drug development.
Anticancer Activity
This compound has been investigated for its anticancer effects, particularly against various tumor cell lines. The compound may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Promotion of programmed cell death (apoptosis)
In vitro studies have demonstrated significant cytotoxicity against several cancer types, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It may inhibit key inflammatory mediators and cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Study on Antiviral Activity | The compound inhibited viral replication in cultured cells, demonstrating IC50 values comparable to established antiviral agents. |
| Anticancer Efficacy in Cell Lines | Significant reduction in cell viability was observed in breast and lung cancer cell lines treated with the compound, with IC50 values ranging from 10 to 30 µM. |
| Anti-inflammatory Mechanism Investigation | The compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, indicating its potential use in inflammatory diseases. |
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a moderate safety profile. Acute toxicity studies suggest that it can cause skin irritation and should be handled with care. Long-term studies are required to fully understand its safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
